![molecular formula C17H21N5O4 B2771226 8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione CAS No. 876712-57-1](/img/structure/B2771226.png)
8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopurine-3-carboxylic acid with 2-bromo-3-methylphenol, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol and 2-aminoethanol. A method was developed to prepare previously unreported 8-amino-substituted (2-hydroxy-3-p-methoxyphenoxypropyl-1)theophyllines as potential biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H23N5O5.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,6-dioxopurine-3-carboxylic acid with 2-bromo-3-methylphenol, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol and 2-aminoethanol.Physical And Chemical Properties Analysis
This compound is a white crystalline compound that is insoluble in H2O and Et2O and soluble in hot alcohols, 1,4-dioxane, and DMF .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione, due to its complex structure, finds applications in various fields of scientific research, particularly in the synthesis of pharmaceuticals and study of biological activities. Although the specific compound was not directly identified in the searched papers, related research provides insight into its potential applications based on similar structures.
Aromatase Inhibitors for Cancer Treatment : Derivatives related to the compound structure have been explored for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. The synthesis and biological evaluation of such compounds have shown stronger inhibition of human placental aromatase compared to other treatments, highlighting their importance in cancer research (Hartmann & Batzl, 1986).
Selective Protection Strategies in Organic Synthesis : Research into selective deblocking of propargyl carbonates over propargyl carbamates has led to the development of orthogonal protection strategies for the hydroxyl and amino functionalities. This approach is valuable for synthesizing compounds with precise functional group manipulation, which can include structures similar to the compound (Ramesh, Bhat, & Chandrasekaran, 2005).
Novel Synthesis Methods : Innovative synthesis methods for related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, offer new pathways for creating potential pharmaceuticals and exploring their reactions (Pimenova et al., 2003).
Pharmacological Studies : Derivatives of 1,3-dimethylpurine-2,6-dione, sharing structural similarities with the compound, have been synthesized and tested for various pharmacological activities, including cardiovascular effects. These studies contribute to understanding the potential therapeutic applications of similar compounds (Chłoń-Rzepa et al., 2011).
Optical and Nonlinear Optical Properties : Experimental and computational studies on pyrimidine-based bis-uracil derivatives indicate their potential for optical, nonlinear optical, and drug discovery applications. Such research can inform the exploration of the compound for similar uses (Mohan et al., 2020).
Eigenschaften
IUPAC Name |
8-amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-10-5-4-6-12(7-10)26-9-11(23)8-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h4-7,11,23H,8-9H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKAPDKVVSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)
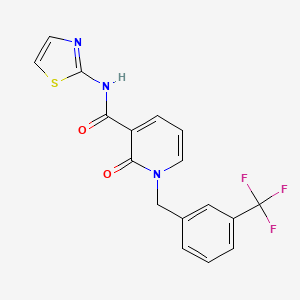

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)
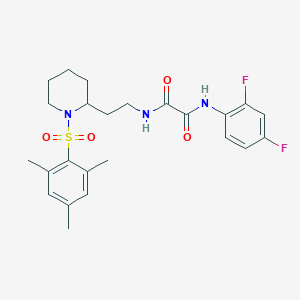

![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)
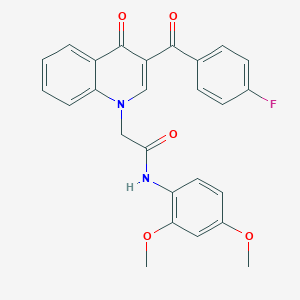
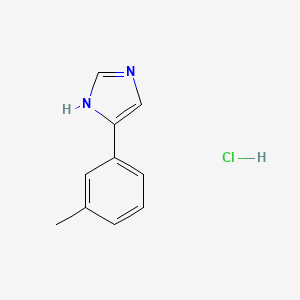
![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

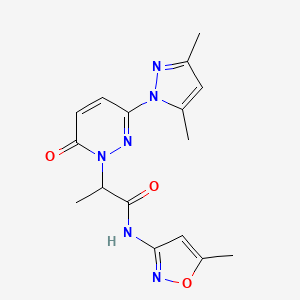
![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)
![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)